molecular formula C16H15F3N2O3 B2955496 (E,5Z)-1,1,1-trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one CAS No. 379239-99-3

(E,5Z)-1,1,1-trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one

Cat. No. B2955496
CAS RN: 379239-99-3
M. Wt: 340.302
InChI Key: KCJLPQRTTQRTOK-UHFFFAOYSA-N
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Description

(E,5Z)-1,1,1-trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one is a compound that has gained attention in scientific research due to its potential biological applications.

Scientific Research Applications

Nickel-Catalyzed Formation of Fluorine-Containing Ketones

Research by Ohashi et al. (2015) in the Journal of the American Chemical Society discusses the nickel-catalyzed formation of fluorine-containing ketones. This process involves a cross-trimerization reaction of tetrafluoroethylene, ethylene, and aldehydes to produce tetrafluoro-1-pentanone derivatives. This method offers a novel approach for synthesizing complex fluorine-containing compounds (Ohashi et al., 2015).

Corey-Chaykovsky Reactions for Trifluoromethyl Cyclopropanes

Hock et al. (2017) in The Journal of Organic Chemistry explored the Corey-Chaykovsky reactions of nitro styrenes to create trifluoromethyl-substituted cyclopropanes. These compounds are crucial in pharmaceutical and agrochemical development (Hock et al., 2017).

Syntheses of Nitrodiazoacetic Esters

A 1969 study by Schöllkopf et al. in the European Journal of Organic Chemistry described the synthesis of nitrodiazoacetic esters and nitrotrifluoromethyldiazomethane, showcasing early methods in the development of complex fluorine-containing organic compounds (Schöllkopf et al., 1969).

Pentafluorosulfanyl Group in Drug Design

Sowaileh et al. (2017) in ChemMedChem reviewed the use of the pentafluorosulfanyl group in medicinal chemistry, highlighting its stability and unique properties for drug design (Sowaileh et al., 2017).

Ene Reactions of Trifluoronitrosomethane

A study by Barlow et al. (1980) in the Journal of The Chemical Society-perkin Transactions 1 investigated the ene reactions of trifluoronitrosomethane, forming N-alkenyl-N-trifluoromethylhydroxylamines, crucial in the development of complex organic fluorine compounds (Barlow et al., 1980).

properties

IUPAC Name

(E,5Z)-1,1,1-trifluoro-5-(1,3,3-trimethyl-6-nitroindol-2-ylidene)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-15(2)11-8-7-10(21(23)24)9-12(11)20(3)13(15)5-4-6-14(22)16(17,18)19/h4-9H,1-3H3/b6-4+,13-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJLPQRTTQRTOK-NPPGUXHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=CC=CC(=O)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=C(C=C(C=C2)[N+](=O)[O-])N(/C1=C\C=C\C(=O)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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